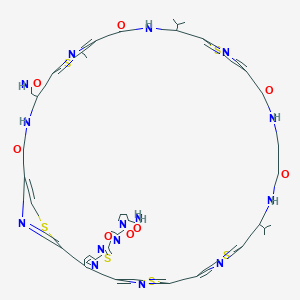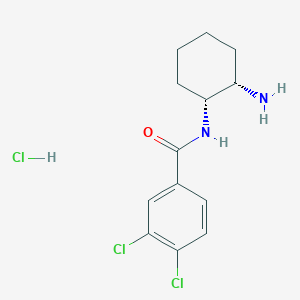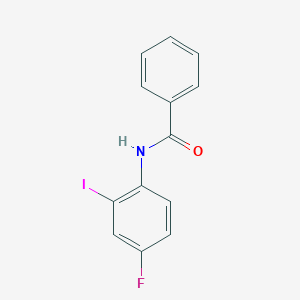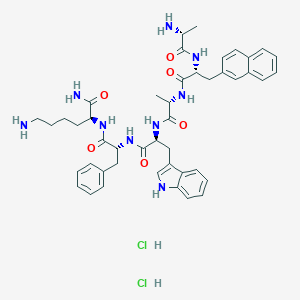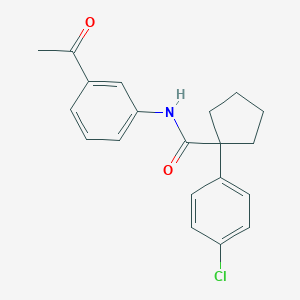
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as ACC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a cyclopentanecarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The purpose of
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. The endocannabinoid system is a complex signaling system that plays a role in the regulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide in lab experiments is its potential to modulate the endocannabinoid system. This makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This makes it important to use appropriate safety precautions when working with this compound.
Future Directions
There are several potential future directions for the study of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One potential direction is the investigation of its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the investigation of its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide can be achieved through a multi-step reaction sequence. The first step involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form 1-(4-chlorophenyl)cyclopentanone. The second step involves the reaction of 1-(4-chlorophenyl)cyclopentanone with acetic anhydride in the presence of a catalyst to form N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide.
Scientific Research Applications
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential applications in the treatment of neuropathic pain, Alzheimer's disease, and other neurological disorders.
properties
Product Name |
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide |
|---|---|
Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20ClNO2/c1-14(23)15-5-4-6-18(13-15)22-19(24)20(11-2-3-12-20)16-7-9-17(21)10-8-16/h4-10,13H,2-3,11-12H2,1H3,(H,22,24) |
InChI Key |
PZDHKCUJNXLREZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)


